
VCL-B (Venetoclax Impurity B)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. The presence of impurities like VCL-B is critical in the pharmaceutical industry as they can affect the safety and efficacy of the drug.
准备方法
Synthetic Routes and Reaction Conditions
VCL-B is typically synthesized during the oxidative stress degradation of Venetoclax. One common method involves the oxidation of Venetoclax using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane . The reaction conditions include maintaining the reaction mixture at room temperature and monitoring the progress using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the synthesis of VCL-B involves similar oxidative conditions but on a larger scale. The process includes the use of large-scale reactors and continuous monitoring to ensure the purity and yield of the impurity. The isolation and purification of VCL-B are achieved using preparative liquid chromatography techniques .
化学反应分析
Types of Reactions
VCL-B undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to the formation of VCL-B from Venetoclax.
Reduction: Although less common, VCL-B can undergo reduction under specific conditions.
Substitution: VCL-B can participate in nucleophilic substitution reactions, particularly involving the sulfonyl group.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of VCL-B, as well as substituted derivatives depending on the nucleophile used .
科学研究应用
VCL-B is primarily used as a reference standard in the pharmaceutical industry to ensure the quality and safety of Venetoclax. It is also used in scientific research to study the degradation pathways and stability of Venetoclax under various conditions . Additionally, VCL-B serves as a model compound in the development of analytical methods for impurity profiling and quantification in drug substances and products .
作用机制
The mechanism of action of VCL-B is closely related to its parent compound, Venetoclax. Venetoclax inhibits the BCL-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death). By binding to BCL-2, Venetoclax and its impurities, including VCL-B, promote the release of pro-apoptotic proteins, leading to the activation of caspases and subsequent cell death . This mechanism is particularly effective in cancer cells that overexpress BCL-2, making them resistant to apoptosis .
相似化合物的比较
Similar Compounds
Venetoclax N-oxide: Another oxidative impurity of Venetoclax.
Venetoclax Hydroxylamine Impurity: Formed through the Meisenheimer rearrangement of Venetoclax N-oxide.
Uniqueness of VCL-B
VCL-B is unique due to its specific formation pathway and its structural characteristics. Unlike other impurities, VCL-B is formed directly through the oxidation of Venetoclax and retains the core structure of the parent compound. This makes it a valuable reference standard for studying the oxidative degradation of Venetoclax and for ensuring the quality of the drug during manufacturing .
属性
分子式 |
C39H40ClN7O6S |
|---|---|
分子量 |
770.3 g/mol |
IUPAC 名称 |
N-(4-amino-3-nitrophenyl)sulfonyl-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C39H40ClN7O6S/c1-39(2)13-11-27(33(22-39)25-3-5-28(40)6-4-25)24-45-15-17-46(18-16-45)29-7-9-32(36(20-29)53-30-19-26-12-14-42-37(26)43-23-30)38(48)44-54(51,52)31-8-10-34(41)35(21-31)47(49)50/h3-10,12,14,19-21,23H,11,13,15-18,22,24,41H2,1-2H3,(H,42,43)(H,44,48) |
InChI 键 |
SWKOYTNFSYQAKH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)N)[N+](=O)[O-])OC6=CN=C7C(=C6)C=CN7)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


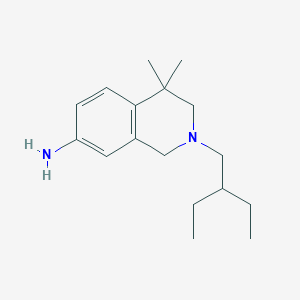

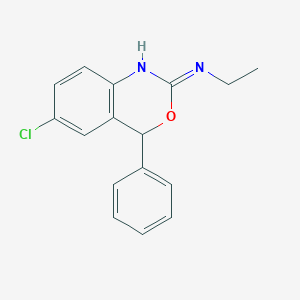

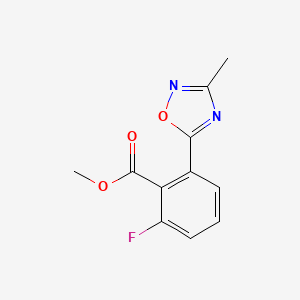
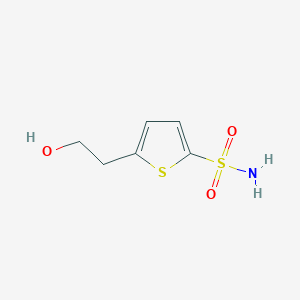
![benzyl N-(6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B13866746.png)
![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)
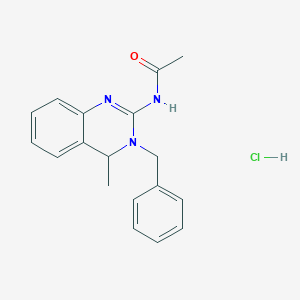
![1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone](/img/structure/B13866773.png)

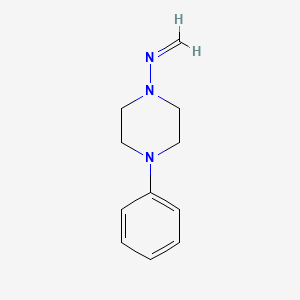
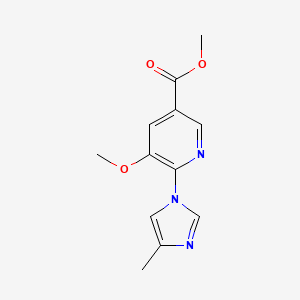
![2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B13866807.png)
